molecular formula C12H19ClN2O3S B3313882 (R)-2-Methoxy-N-piperidin-3-YL-benzenesulfonamide hydrochloride CAS No. 947532-56-1

(R)-2-Methoxy-N-piperidin-3-YL-benzenesulfonamide hydrochloride

Cat. No.: B3313882
CAS No.: 947532-56-1
M. Wt: 306.81 g/mol
InChI Key: INNUURYOUYWCOT-HNCPQSOCSA-N
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Description

(R)-2-Methoxy-N-piperidin-3-yl-benzenesulfonamide hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O3S . It is a derivative of benzenesulfonamide, featuring a methoxy group and a piperidin-3-yl moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-Methoxy-N-piperidin-3-yl-benzenesulfonamide hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with 2-methoxybenzenesulfonyl chloride and piperidin-3-amine .

  • Reaction Conditions: : The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions.

  • Catalysts: : A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

  • Purification: : The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality.

Chemical Reactions Analysis

(R)-2-Methoxy-N-piperidin-3-yl-benzenesulfonamide hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Nucleophiles such as ammonia or alkyl halides are used in substitution reactions.

Major Products Formed

  • Oxidation Products: : Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: : Amines, reduced derivatives.

  • Substitution Products: : Various substituted benzenesulfonamides.

Scientific Research Applications

(R)-2-Methoxy-N-piperidin-3-yl-benzenesulfonamide hydrochloride: has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-2-Methoxy-N-piperidin-3-yl-benzenesulfonamide hydrochloride exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: : It may inhibit or activate certain biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

(R)-2-Methoxy-N-piperidin-3-yl-benzenesulfonamide hydrochloride: is unique due to its specific structural features and reactivity. Similar compounds include:

  • N-(piperidin-3-yl)benzenesulfonamide hydrochloride

  • 4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide dihydrochloride

  • 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide

These compounds share similar structural motifs but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-methoxy-N-[(3R)-piperidin-3-yl]benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-10-5-4-8-13-9-10;/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNUURYOUYWCOT-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1S(=O)(=O)N[C@@H]2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947532-56-1
Record name Benzenesulfonamide, 2-methoxy-N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947532-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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